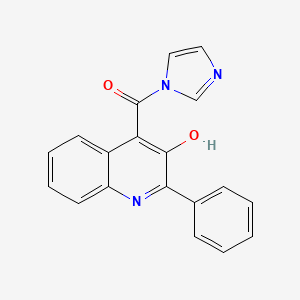![molecular formula C21H29IN6O B13872198 5-iodo-N-{3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}pyrimidin-2-amine](/img/structure/B13872198.png)
5-iodo-N-{3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-iodo-N-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidin-2-amine is a complex organic compound that features a pyrimidine core substituted with various functional groups
Preparation Methods
The synthesis of 5-iodo-N-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidin-2-amine involves multiple steps, typically starting with the preparation of the pyrimidine core. Common synthetic routes include:
Debus-Radziszewski synthesis: This method involves the condensation of an aldehyde, an amine, and a nitrile in the presence of a base.
Wallach synthesis: This involves the cyclization of an amidine with a diketone.
Industrial production: Large-scale production may involve optimized versions of these methods, with specific reaction conditions tailored to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions can introduce or replace halogen atoms on the aromatic ring.
Common reagents and conditions: Typical reagents include sodium hydride, lithium aluminum hydride, and various acids and bases depending on the desired transformation.
Scientific Research Applications
5-iodo-N-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in oncology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, which can lead to various biological effects. For example, it may inhibit tyrosine kinase receptors, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Similar compounds include:
Gilteritinib: A potent inhibitor of FLT3 and AXL tyrosine kinase receptors.
Imidazole derivatives: Known for their broad range of biological activities.
Indole derivatives: Important in natural products and drugs.
The uniqueness of 5-iodo-N-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidin-2-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H29IN6O |
|---|---|
Molecular Weight |
508.4 g/mol |
IUPAC Name |
5-iodo-N-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidin-2-amine |
InChI |
InChI=1S/C21H29IN6O/c1-26-9-11-27(12-10-26)18-5-7-28(8-6-18)19-4-3-17(13-20(19)29-2)25-21-23-14-16(22)15-24-21/h3-4,13-15,18H,5-12H2,1-2H3,(H,23,24,25) |
InChI Key |
KXZLDRIWNJXMLM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2)C3=C(C=C(C=C3)NC4=NC=C(C=N4)I)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-Methoxy-3-oxopropyl)amino]benzoic acid](/img/structure/B13872115.png)


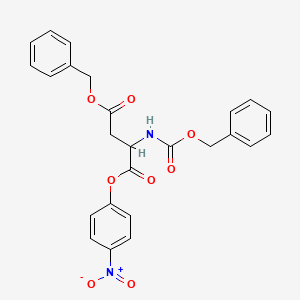
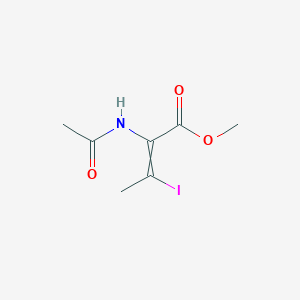
![N-[2-(3,4-diaminophenyl)ethyl]acetamide](/img/structure/B13872137.png)


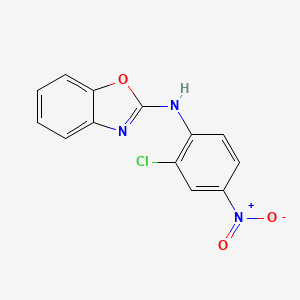
![2-[4-(1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridin-10-yl)piperazin-1-yl]ethanol](/img/structure/B13872180.png)
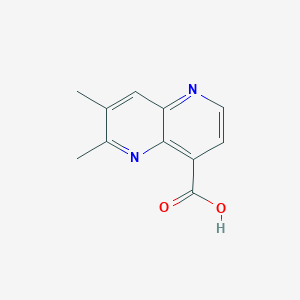
![2-[1-[2-(Ethylamino)-2-oxoethyl]cyclopentyl]acetic acid](/img/structure/B13872190.png)
![Benzyl 2-(methoxymethylene)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13872205.png)
